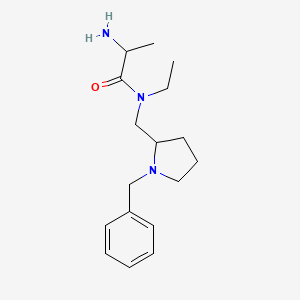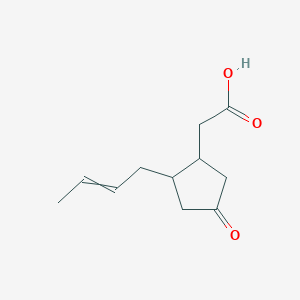
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula C19H24O5S It is a derivative of glucopyranoside, where the glucose moiety is modified with an ethyl group, a naphthylmethyl group, and a thio linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose, followed by the introduction of the thio group. The naphthylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthylmethyl group can be reduced to a naphthylmethyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthylmethyl alcohol.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The naphthylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Methyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Benzyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
- Ethyl 3-O-(2-phenyl)methyl-1-thio-beta-D-glucopyranoside
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its solubility and reactivity compared to its methyl and benzyl analogs. The naphthylmethyl group provides a distinct hydrophobic character, making it suitable for interactions with specific protein targets .
特性
分子式 |
C19H24O5S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
2-ethylsulfanyl-6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-3,5-diol |
InChI |
InChI=1S/C19H24O5S/c1-2-25-19-17(22)18(16(21)15(10-20)24-19)23-11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,15-22H,2,10-11H2,1H3 |
InChIキー |
XEZZCFPZLUSNAB-UHFFFAOYSA-N |
正規SMILES |
CCSC1C(C(C(C(O1)CO)O)OCC2=CC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)


![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)

![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)



![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)

